RG7800

SMN2 splicing SMN protein EC1.5x

RG7800 is the first small molecule SMN2 splicing modifier to enter human clinical trials, with well-characterized potency (EC1.5x 23 nM for splicing, 87 nM for protein). Its distinct pharmacological profile versus risdiplam and branaplam makes it an essential reference standard for calibrating SMN2 assays and benchmarking in vivo efficacy in SMA models. Use RG7800 to validate pharmacodynamic biomarkers (blood SMN protein) and conduct comparative transcriptomic studies of off-target splicing landscapes.

Molecular Formula C24H28N6O
Molecular Weight 416.5 g/mol
Cat. No. B610458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRG7800
SynonymsRG7800;  RG-7800;  RG 7800;  RO6885247;  RO-6885247;  RO 6885247.
Molecular FormulaC24H28N6O
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCCC1=NC(=CN2C1=CC(=N2)C3=CC(=O)N4C=C(C=C(C4=N3)C)C5CCN(CC5)C)C
InChIInChI=1S/C24H28N6O/c1-5-19-22-11-21(27-30(22)13-16(3)25-19)20-12-23(31)29-14-18(10-15(2)24(29)26-20)17-6-8-28(4)9-7-17/h10-14,17H,5-9H2,1-4H3
InChIKeyGYFRQCMDLBNZSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 150 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RG7800 SMN2 Splicing Modifier for SMA Research: Key Characteristics and Procurement Overview


RG7800 (also known as RO6885247 or RG-7800) is a small molecule survival of motor neuron 2 (SMN2) splicing modifier developed for the treatment of spinal muscular atrophy (SMA) [1]. It is an orally administered pyridopyrimidinone derivative that corrects alternative splicing of the SMN2 gene, promoting inclusion of exon 7 and thereby increasing production of full-length, functional SMN protein [2]. RG7800 was the first small molecule SMN2 splicing modifier to enter human clinical trials [3].

Why RG7800 Cannot Be Substituted with Generic SMN2 Splicing Modifiers: Key Procurement Considerations


RG7800 is a member of the pyridopyrimidinone class of SMN2 splicing modifiers and is structurally and pharmacologically distinct from other small molecule SMN2 modulators such as risdiplam (RG7916) and branaplam (LMI070) [1]. These compounds, while sharing a common therapeutic mechanism of enhancing SMN2 exon 7 inclusion, exhibit divergent potency profiles, tissue distribution, and safety signatures [2]. For instance, RG7800 and risdiplam differ in their in vitro EC1.5x values for SMN2 splicing and SMN protein production, and also display differential effects on secondary splice targets like FOXM1, which has implications for off-target activity profiles [2]. Furthermore, RG7800 was the first compound of its kind to progress to human trials, establishing a foundational data package that is not interchangeable with that of subsequent compounds [3]. Consequently, substituting RG7800 with a generic SMN2 splicing modifier in research settings may introduce variability in experimental outcomes and confound comparative analyses.

RG7800 Quantitative Evidence Guide: Comparative Data for Informed Selection


RG7800 vs. Risdiplam: Comparative In Vitro Potency for SMN2 Splicing and SMN Protein Production

RG7800 exhibits an EC1.5x of 23 nM for SMN2 splicing and 87 nM for SMN protein production [1]. In comparison, risdiplam demonstrates EC1.5x values of 4 nM and 29 nM for SMN2 splicing and SMN protein, respectively, indicating a higher potency profile for risdiplam in these specific in vitro assays .

SMN2 splicing SMN protein EC1.5x

RG7800 vs. Branaplam: Comparative In Vitro Potency for SMN2 Splicing Modulation

RG7800 demonstrates an EC1.5x of 23 nM for SMN2 splicing [1]. Branaplam (LMI070), another small molecule SMN2 splicing modulator, exhibits an EC50 of 20 nM for SMN2 splicing under comparable in vitro conditions .

SMN2 splicing EC50 Branaplam

RG7800 In Vivo Efficacy in SMA Mouse Model: Dose-Dependent Survival Benefit

In the Δ7 SMA mouse model, oral administration of RG7800 results in a dose-dependent increase in survival. Treatment beginning at a low dose of 0.3/1 mg/kg leads to a measurable survival benefit. In the middle (1/3 mg/kg) and high (3/10 mg/kg) dose groups, approximately 80–90% of mice survive beyond postnatal day 50 (PND50) or PND60, with significant body weight gain [1].

SMA mouse model survival dose-response

RG7800 Clinical Pharmacodynamic Response: Up to Two-Fold Increase in SMN Protein in SMA Patients

In a Phase 1 trial involving patients with SMA, oral administration of RG7800 resulted in an increase in blood SMN protein levels of up to two-fold compared to baseline [1]. This pharmacodynamic response provides direct evidence of target engagement and functional SMN protein restoration in the intended patient population.

clinical trial SMN protein pharmacodynamics

RG7800 Safety Profile: Ocular Findings in Long-Term Animal Studies

During parallel long-term animal toxicology studies, an unexpected ocular safety finding was observed in animals exposed to RG7800 at concentrations exceeding those explored in human clinical trials [1]. This finding prompted a precautionary suspension of dosing in the Phase 2 MOONFISH trial in April 2015 [2]. Notably, no safety issues were identified in patients enrolled in the MOONFISH trial at the time of the suspension [1].

preclinical safety ocular toxicity RG7800

RG7800 Application Scenarios: Leveraging Unique Properties in SMA Research


In Vitro SMN2 Splicing Assays: Use RG7800 as a Calibrated Tool Compound

Given its well-characterized in vitro potency (EC1.5x of 23 nM for SMN2 splicing and 87 nM for SMN protein production) [1], RG7800 serves as an ideal reference compound for calibrating and validating new SMN2 splicing assays. Its distinct potency profile, compared to risdiplam and branaplam, allows for cross-validation of assay sensitivity and specificity .

Preclinical SMA Mouse Model Studies: Benchmarking Survival Benefit

The robust, dose-dependent survival benefit of RG7800 in the Δ7 SMA mouse model, with up to 90% survival beyond PND50 at higher doses [1], makes it a benchmark for evaluating the in vivo efficacy of novel SMN2-targeted therapeutics. Researchers can use this established data to compare the survival benefits of new compounds in head-to-head studies.

Investigating Off-Target Splicing Effects: Comparative Transcriptomics

RG7800 and risdiplam are known to affect secondary splice targets such as FOXM1 and MADD [1]. This makes RG7800 a valuable tool for comparative transcriptomic studies aimed at elucidating the off-target splicing landscapes of different SMN2 splicing modifiers. Such studies are crucial for understanding class-wide versus compound-specific effects on cellular pathways.

Reference Standard for Clinical Biomarker Development

The demonstration that RG7800 can increase SMN protein levels in the blood of SMA patients by up to two-fold [1] validates the use of blood SMN protein as a pharmacodynamic biomarker. Researchers can use RG7800 as a reference standard when developing and validating assays to measure SMN protein changes in clinical samples, thereby ensuring assay sensitivity and reliability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for RG7800

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.